((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine
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Overview
Description
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine: is a chemical compound with a unique structure that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The specific stereochemistry of this compound is denoted by the (1R,7AR) configuration, indicating the spatial arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The initial step involves the formation of the pyrrolizine core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 7a position. This can be accomplished through a methylation reaction using a methylating agent such as methyl iodide.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through an amination reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Quality Control: Implementing quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Retronecine: A pyrrolizidine alkaloid found in various plants, known for its toxic properties.
Grundmann’s Ketone: A structurally related compound with antibacterial activity against Helicobacter pylori.
Indene Derivatives: Compounds with similar bicyclic structures, studied for their biological activity.
Uniqueness
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,8R)-8-methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-9-4-2-5-11(9)6-3-8(9)7-10/h8H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChI Key |
KHZWMOVINUNPPU-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@]12CCCN1CC[C@@H]2CN |
Canonical SMILES |
CC12CCCN1CCC2CN |
Origin of Product |
United States |
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